1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}-2-phenylethan-1-one
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Overview
Description
1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}-2-phenylethan-1-one is a complex organic compound that features a quinoline ring, a piperazine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}-2-phenylethan-1-one typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Quinoline synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Piperazine ring formation: Piperazine can be synthesized by reacting ethylenediamine with dihaloalkanes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}-2-phenylethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Materials Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline and oxadiazole rings can participate in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Shares the oxadiazole ring but lacks the quinoline and piperazine moieties.
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid: Another oxadiazole derivative with different functional groups.
3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole: Contains multiple oxadiazole rings and phenyl groups.
Uniqueness
1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}-2-phenylethan-1-one is unique due to its combination of quinoline, piperazine, and oxadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-[4-[3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-17-25-23(27-31-17)20-16-19-9-5-6-10-21(19)26-24(20)29-13-11-28(12-14-29)22(30)15-18-7-3-2-4-8-18/h2-10,16H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQKWXFBHQSYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC3=CC=CC=C3N=C2N4CCN(CC4)C(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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